

An In-depth Technical Guide to N-Methylhomoveratrylamine Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Methylhomoveratrylamine

Cat. No.: B126883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a derivative of the phenethylamine scaffold, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active compounds. Its structural relationship to neurotransmitters and its presence in the backbone of established drugs, such as the calcium channel blocker verapamil, underscore its significance in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogues and derivatives of **N**-Methylhomoveratrylamine, focusing on their synthesis, biological activities, and the experimental methodologies employed in their evaluation.

Core Structure and Chemical Properties

N-Methylhomoveratrylamine, systematically named 2-(3,4-dimethoxyphenyl)-N-methylethanamine, possesses a phenethylamine core with two methoxy groups on the phenyl ring and a methyl group on the nitrogen atom.^[1] This structure imparts specific chemical properties that are foundational to the synthesis of its derivatives.

Property	Value
CAS Number	3490-06-0
Molecular Formula	C11H17NO2
Molecular Weight	195.26 g/mol
Description	Light yellow liquid
Boiling Point	99.0-112.0 °C @ 0.075-0.120 Torr
Density	1.059 g/mL at 25 °C
Refractive Index	n20/D 1.533

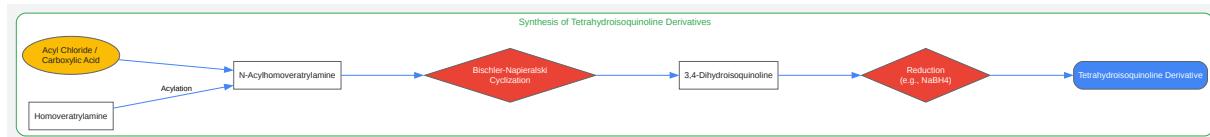
Synthetic Pathways to N-Methylhomoveratrylamine and its Derivatives

The synthesis of **N-Methylhomoveratrylamine** and its subsequent derivatization are well-established processes in organic chemistry.

Synthesis of N-Methylhomoveratrylamine

A common and direct route to **N-Methylhomoveratrylamine** is through the N-methylation of its primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).^[1] This is typically achieved via a two-step sequence involving acylation followed by reduction.^[1]

- Acylation: Homoveratrylamine is acylated using an appropriate reagent such as methyl chloroformate in an anhydrous solvent like tetrahydrofuran. This reaction yields an intermediate N-formyl or N-carbamoyl derivative.^[1]
- Reduction: The resulting amide intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride in anhydrous tetrahydrofuran to yield **N-Methylhomoveratrylamine**.^[1]


Key Derivatives and their Synthesis

The secondary amine functionality of **N-Methylhomoveratrylamine** makes it a versatile nucleophile for the synthesis of a wide array of derivatives.

N-acylation of **N-Methylhomoveratrylamine** with various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-substituted amides.[1] These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.[1]

The phenylethylamine backbone of **N-Methylhomoveratrylamine** is a key structural motif for the synthesis of tetrahydroisoquinoline ring systems, which are present in numerous natural products and synthetic drugs.[1] The Bischler-Napieralski cyclization is a powerful method for this transformation.[1]

- Acylation: The synthesis begins with the acylation of a primary amine precursor, homoveratrylamine, with a suitable carboxylic acid or its derivative to form an N-acylhomoveratrylamine.[1]
- Cyclization: This amide then undergoes the Bischler-Napieralski cyclization to yield a 3,4-dihydroisoquinoline intermediate.[1]
- Reduction: Subsequent reduction of the imine bond of this intermediate, typically with a hydride reducing agent like sodium borohydride, furnishes the corresponding tetrahydroisoquinoline.[1]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for tetrahydroisoquinoline derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of **N-Methylhomoveratrylamine** have been explored for a range of biological activities, primarily as cardiovascular agents. The structural modifications to the parent molecule significantly influence their potency and selectivity.

Calcium Channel Blockade

N-Methylhomoveratrylamine is a key intermediate in the synthesis of verapamil, a well-known calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.^{[1][2]} Analogues of verapamil, which are derivatives of **N-Methylhomoveratrylamine**, have been synthesized and evaluated for their cardiovascular effects.

Compound	Modification from Verapamil	Hypotensive Activity	Reference
Vla	2-(2-chlorophenyl)-2-isopropyl-5-(N-methylhomoveratrylaminovaletonitrile	Similar to Verapamil	[3]
Other Analogues	Modifications on the phenyl ring, alkyl group, or alkylamino group	Lower than Verapamil	[3]

Studies on verapamil analogues with restricted molecular flexibility have suggested that the cardiac depressant and vasorelaxant activities may be attributable to different conformations of the molecule.^[4]

Adrenergic Receptor Activity

The phenethylamine scaffold is a common feature in compounds that interact with adrenergic receptors.^[1] Derivatives of **N-Methylhomoveratrylamine** have been synthesized and evaluated for their binding affinity to β -adrenergic receptors.^[1] Structure-activity relationship

studies on sympathomimetic amines have shown that the presence and position of hydroxyl groups on the phenyl ring and side chain, as well as N-alkyl groups, significantly affect the affinity and efficacy at β -adrenoceptors.[\[5\]](#)

Multidrug Resistance (MDR) Reversal

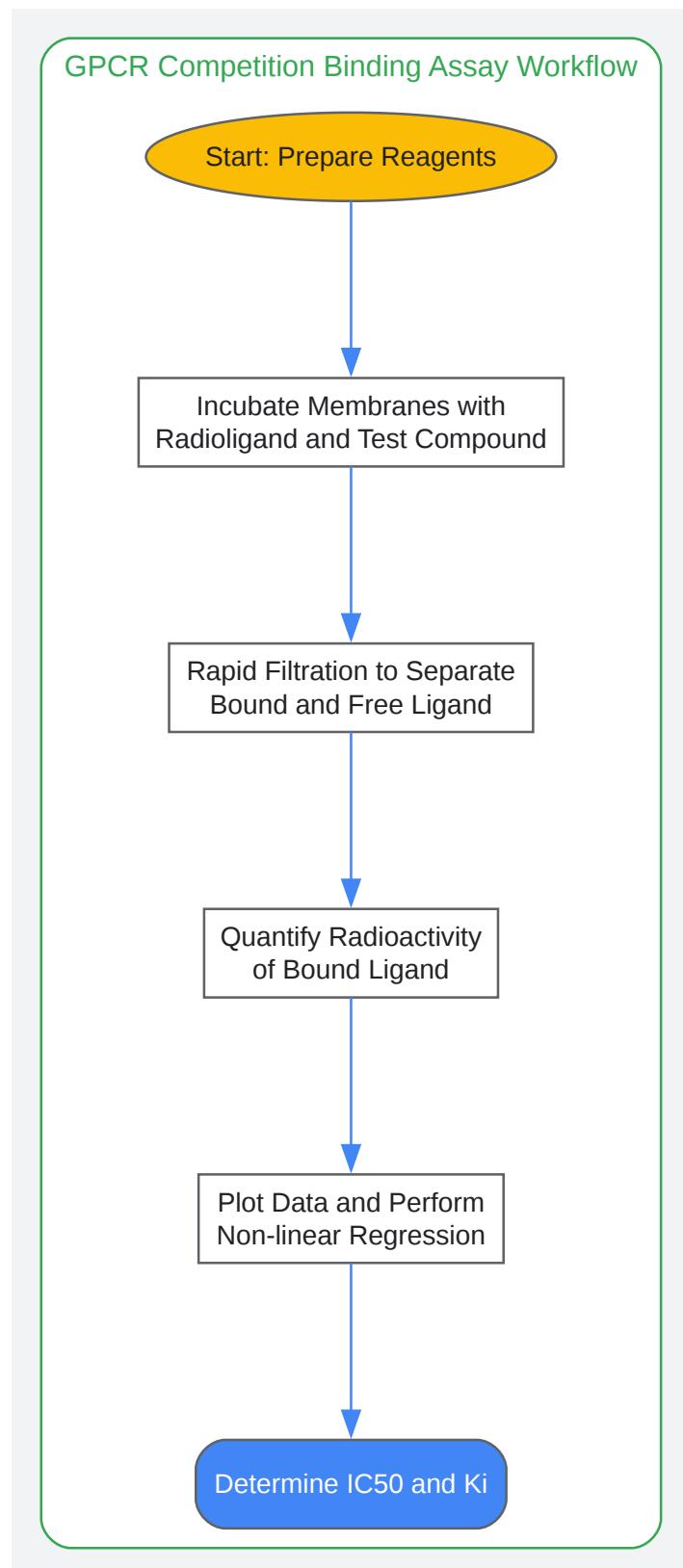
Certain tetrahydroisoquinoline derivatives synthesized from **N-Methylhomoveratrylamine** have shown potential as multidrug resistance reversal agents in cancer cells.[\[6\]](#) For instance, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline demonstrated potent MDR reversal activity comparable to verapamil but without its cardiovascular side effects.[\[6\]](#)

Experimental Protocols for Biological Evaluation

The pharmacological characterization of **N-Methylhomoveratrylamine** derivatives involves a variety of in vitro assays to determine their activity and potency.

Determination of IC50 Values

The half maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It can be determined by constructing a dose-response curve and analyzing the effect of different concentrations of the compound on a specific biological process.


- Prepare a series of dilutions of the test compound.
- Expose the biological target (e.g., cells, enzymes) to these concentrations.
- Measure the biological response at each concentration.
- Plot the response against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[\[7\]](#)

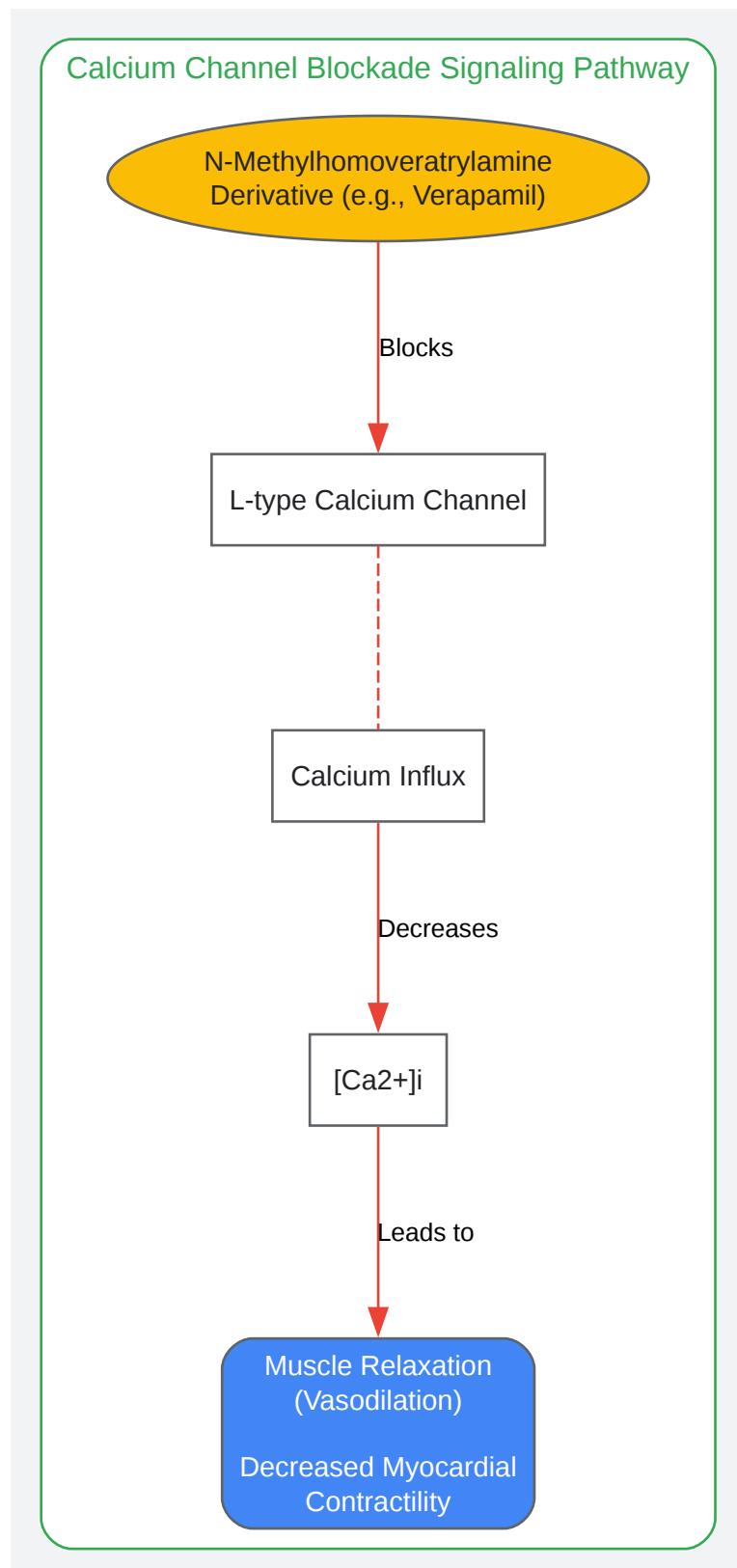
GPCR Binding Assays

Given the structural similarity of **N-Methylhomoveratrylamine** derivatives to known adrenergic and other G protein-coupled receptor (GPCR) ligands, radioligand binding assays are crucial

for determining their receptor affinity (K_i).

- Prepare cell membranes expressing the target GPCR.
- Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., a known antagonist) and varying concentrations of the unlabeled test compound.
- Separate the bound and free radioligand by rapid filtration.
- Quantify the radioactivity of the bound ligand.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Calculate the IC_{50} value from the competition curve and then convert it to the inhibition constant (K_i) using the Cheng-Prusoff equation.[8]

[Click to download full resolution via product page](#)


Caption: Workflow for a GPCR competition binding assay.

Signaling Pathways

The biological effects of **N-Methylhomoveratrylamine** derivatives are mediated through their interaction with specific cellular signaling pathways. As many of these compounds target GPCRs and ion channels, their downstream effects can be complex.

Calcium Channel Blockade Signaling

Verapamil and its analogues block L-type voltage-gated calcium channels, which are prevalent in cardiac and smooth muscle cells.^{[2][9]} By inhibiting the influx of extracellular calcium, these compounds lead to a decrease in intracellular calcium concentration. This results in smooth muscle relaxation (vasodilation) and a reduction in myocardial contractility and heart rate.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of calcium channel blockers.

Conclusion

N-Methylhomoveratrylamine represents a versatile scaffold for the development of novel therapeutic agents. Its structural analogues and derivatives have demonstrated a range of biological activities, most notably as modulators of calcium channels and adrenergic receptors. The synthesis of diverse chemical libraries based on this core structure, coupled with robust biological evaluation using the methodologies outlined in this guide, will continue to be a fruitful area of research for drug discovery professionals. Future investigations into the detailed structure-activity relationships and the elucidation of the precise molecular mechanisms of action will be critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CCCC 1992, Volume 57, Issue 9, Abstracts pp. 1967-1981 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Calcium Channel Blockers [otavachemicals.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylhomoveratrylamine Structural Analogues and Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126883#n-methylhomoveratrylamine-structural-analogues-and-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com